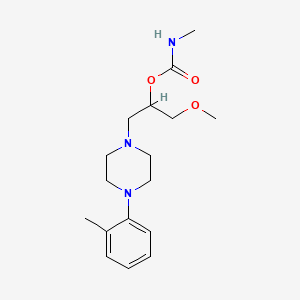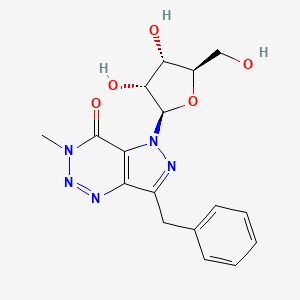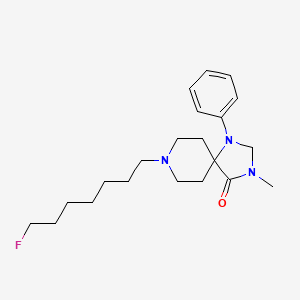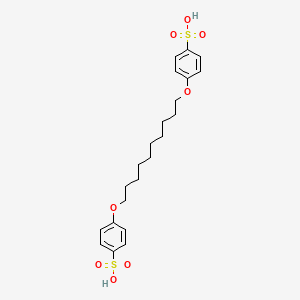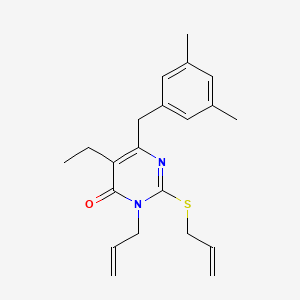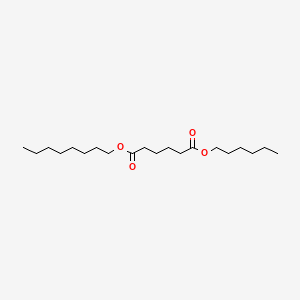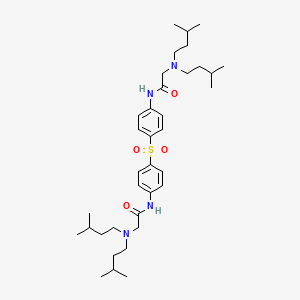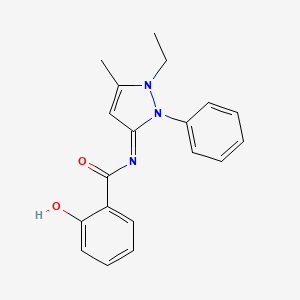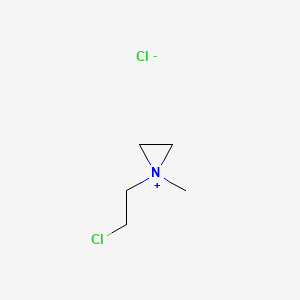
1-(2-Chloroethyl)-1-methylaziridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-1-methylaziridinium chloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aziridinium ring, which is a three-membered nitrogen-containing ring, and a chloroethyl group. The unique structure of this compound makes it a valuable reagent in synthetic chemistry and a potential therapeutic agent in medical research.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-1-methylaziridinium chloride can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine hydrochloride with methyl aziridine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually obtained in crystalline form and subjected to rigorous quality control measures.
化学反应分析
Types of Reactions: 1-(2-Chloroethyl)-1-methylaziridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new aziridinium derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, yielding the corresponding amine.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Major Products Formed:
Substitution Products: Various aziridinium derivatives
Oxidation Products: Corresponding oxides
Reduction Products: Corresponding amines
科学研究应用
1-(2-Chloroethyl)-1-methylaziridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules. Its unique structure allows for the formation of various aziridinium derivatives, which are valuable intermediates in synthetic chemistry.
Biology: The compound is studied for its potential biological activity, including its ability to interact with biological macromolecules such as DNA and proteins. It is used in the development of new therapeutic agents and as a tool for studying biochemical pathways.
Medicine: Research on this compound focuses on its potential as an anticancer agent. Its ability to form covalent bonds with DNA makes it a candidate for the development of chemotherapeutic drugs.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-1-methylaziridinium chloride involves its ability to form covalent bonds with nucleophilic sites in biological macromolecules. The chloroethyl group can alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This alkylation process is a key factor in its potential anticancer activity, as it can induce cell death in rapidly dividing cancer cells.
相似化合物的比较
1-(2-Chloroethyl)-1-methylaziridinium chloride can be compared with other similar compounds, such as:
Mechlorethamine: Both compounds contain a chloroethyl group and exhibit alkylating properties. mechlorethamine is primarily used as an antineoplastic agent, while this compound has broader applications in synthetic chemistry and biological research.
Chlorambucil: Similar to mechlorethamine, chlorambucil is an alkylating agent used in cancer treatment. It differs from this compound in its chemical structure and specific applications.
Chloroethane: While chloroethane also contains a chloroethyl group, it is primarily used as a refrigerant and a local anesthetic, highlighting the unique applications of this compound in research and medicine.
属性
CAS 编号 |
36375-20-9 |
|---|---|
分子式 |
C5H11Cl2N |
分子量 |
156.05 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-1-methylaziridin-1-ium;chloride |
InChI |
InChI=1S/C5H11ClN.ClH/c1-7(3-2-6)4-5-7;/h2-5H2,1H3;1H/q+1;/p-1 |
InChI 键 |
CZTVEQPMTSHKIG-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CC1)CCCl.[Cl-] |
相关CAS编号 |
57-54-5 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


